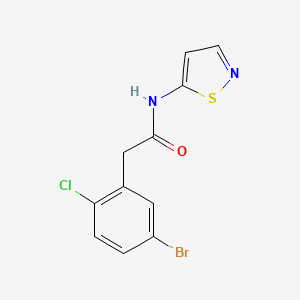![molecular formula C12H7Br2N3OS B7431847 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamide derivatives. It has been found to exhibit a wide range of biological activities and has become an important subject of research in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cell growth and replication. It may also interact with DNA or RNA, leading to the inhibition of transcription or translation.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). It has also been found to inhibit the expression of certain genes that are involved in cell proliferation and survival. In addition, it has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide is its broad range of biological activities. It has been found to exhibit anticancer, antiviral, and antimicrobial properties, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. It is relatively unstable and requires careful handling and storage. In addition, its synthesis method is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the compound's mechanism of action and its interactions with cellular targets. Finally, there is a need for further studies to evaluate the compound's safety and efficacy in animal models and clinical trials.
Synthesis Methods
The synthesis of 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide involves the reaction of 3,5-dibromopyridine-4-carbaldehyde with thiophene-2-carboxylic acid and cyanoacetamide in the presence of a base. The reaction proceeds through a multistep process and yields the desired compound in a moderate yield.
Scientific Research Applications
The compound has been extensively studied for its biological activities, including its anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, it has been found to exhibit antibacterial and antifungal activities.
properties
IUPAC Name |
4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3OS/c13-9-4-16-5-10(14)8(9)3-17-12(18)11-1-7(2-15)6-19-11/h1,4-6H,3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGOKYPMIVADQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C(=O)NCC2=C(C=NC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)

![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)
